(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide
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Description
(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antinociceptive Properties
The compound demonstrates significant antinociceptive (pain-relieving) properties. A study highlighted the antinociceptive potential of related acetylenic thiophene and furan derivatives in various pain models in mice, implying the possible involvement of opioidergic and muscarinic cholinergic systems in the mediation of these effects (Goncales et al., 2005).
Metabolic and Biotransformation Insights
The compound's metabolic pathways and biotransformation in organisms are crucial for understanding its pharmacological effects. Research on a structurally related fungicide, furametpyr, which has similarities in its furan component, revealed that it undergoes extensive biotransformation involving N-demethylation and oxidation, with similar metabolism expected in humans. This highlights the importance of metabolic studies in assessing the safety and efficacy of such compounds (Nagahori et al., 2000).
Antidepressant Activity
Compounds structurally similar to (E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide have shown promising results as potential antidepressants. A study on 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides revealed significant antidepressant activity, suggesting the therapeutic potential of such compounds in treating depression (Mathew et al., 2014).
Antiprotozoal Activity
Compounds with furan and thiophene components have demonstrated significant antiprotozoal activity. A study on 2,5-bis(4-guanylphenyl)furans showed that these compounds, including their "masked" amidine analogues, were very active against Trypanosoma rhodesiense in mice, indicating their potential as antiprotozoal agents (Das & Boykin, 1977).
Neuroprotective Potential
The compound's structural components, particularly the furan part, may contribute to neuroprotective properties. A study involving 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thiones indicated neuroprotective potential, showing promising results in haloperidol-induced catalepsy and oxidative stress models in mice (Azam et al., 2010).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-19-12(10-14(18-19)15-5-3-9-22-15)11-17-16(20)7-6-13-4-2-8-21-13/h2-10H,11H2,1H3,(H,17,20)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCDHWWZWDMVCI-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide |
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